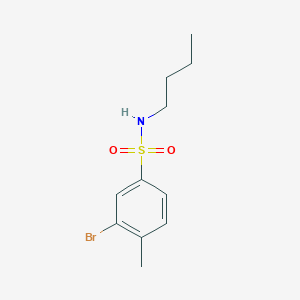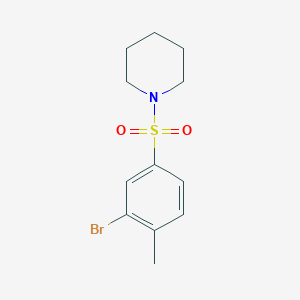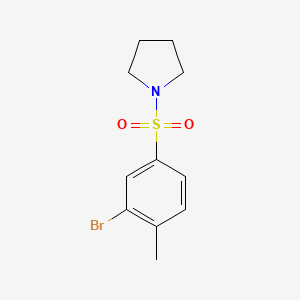
7-Aminoquinolin-4-ol
Overview
Description
7-Aminoquinolin-4-ol: is a chemical compound with the molecular formula C9H8N2O . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 4th position on the quinoline ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry .
Mechanism of Action
Target of Action
7-Aminoquinolin-4-ol, like other aminoquinolines, is known to have antimalarial properties . The primary targets of these compounds are various proteins and enzymes in the malaria parasite, Plasmodium falciparum . These targets include enzymes like Cytochrome P450 2D6, Cytochrome P450 3A4, and Cytochrome P450 1A1, among others . These enzymes play crucial roles in the parasite’s metabolism and survival.
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes that inhibit the growth and survival of the malaria parasite . For instance, it can inhibit protein synthesis , affect DNA and RNA synthesis , and interfere with other biochemical processes essential for the parasite .
Biochemical Pathways
The action of this compound affects several biochemical pathways in the malaria parasite. By inhibiting key enzymes, it disrupts the parasite’s metabolic processes, leading to its death
Pharmacokinetics
The pharmacokinetics of this compound, like other 4-aminoquinolines, involves its absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be extensively distributed in tissues and characterized by a long elimination half-life . .
Result of Action
The result of the action of this compound is the inhibition of the growth and survival of the malaria parasite. By disrupting key metabolic processes, it leads to the death of the parasite, thereby treating the malaria infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the specific characteristics of the parasite strain . Understanding these factors is crucial for optimizing the use of this compound and other similar compounds in treating malaria.
Biochemical Analysis
Biochemical Properties
7-Aminoquinolin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate Toll-like receptors 7 and 8, which are crucial for immune response modulation . This activation leads to the production of cytokines and other signaling molecules, thereby influencing immune cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine and thus enhancing neurotransmission . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in immune cells, where it continues to modulate signaling pathways and cytokine production over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been found to enhance cognitive function and immune response without significant toxicity . At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which help in the detoxification and excretion of the compound. The metabolites of this compound can also influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and is also actively transported by certain membrane proteins . Once inside the cell, it can accumulate in specific organelles, such as lysosomes, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and lysosomes, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its function, as it allows the compound to interact with its target enzymes and receptors effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, followed by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl). The resulting compound is then reduced with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinolin-4-ol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction may produce various aminoquinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Aminoquinolin-4-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. Derivatives of this compound have been investigated for their antimicrobial, anticancer, and antimalarial properties. These derivatives can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial compound with a similar mechanism of action.
Hydroxychloroquine: Used for the treatment of malaria and autoimmune diseases.
Uniqueness: 7-Aminoquinolin-4-ol is unique due to the specific positioning of the amino and hydroxyl groups on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFHAGOHIYPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434068 | |
| Record name | 7-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027189-62-3 | |
| Record name | 7-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















